4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions to introduce the trifluoromethyl group . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide core.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzamide core .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly those involving trifluoromethylation.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in its overall structure and applications.
N,N-dimethylsulfamoyl derivatives: Compounds with similar sulfamoyl groups but different core structures.
Uniqueness
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in advanced material synthesis .
Biological Activity
4-(Dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide, a compound featuring a dimethylsulfamoyl group and a trifluoromethyl-substituted phenyl moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is C12H15F3N2O4S. The structure includes:
- A dimethylsulfamoyl group, which is known for enhancing solubility and bioactivity.
- A trifluoromethyl substitution that often contributes to increased potency against various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. The presence of the trifluoromethyl group has been linked to enhanced activity against bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Compound | MIC (μM) | Activity Type |
---|---|---|
4-Dimethylsulfamoyl compound | 12.9 | Bactericidal |
Trifluoromethyl analog | 25.9 | Bacteriostatic |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits both bactericidal and bacteriostatic activities, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been investigated through their effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity. Compounds with similar structures have shown varying degrees of inhibition on NF-κB, suggesting that modifications in substituents can significantly affect their anti-inflammatory efficacy.
Compound | NF-κB Inhibition (%) | IC50 (μM) |
---|---|---|
Compound A (similar structure) | 10% | 20 |
Compound B (with CF3) | 15% | 6.5 |
These results indicate that structural modifications can enhance anti-inflammatory effects, which may be relevant for treating conditions characterized by excessive inflammation .
Other Pharmacological Activities
In addition to antimicrobial and anti-inflammatory activities, compounds with similar structures have been explored for their roles in inhibiting specific kinases involved in cancer progression. For instance, certain trifluoromethyl-substituted compounds have demonstrated potent inhibitory effects on c-KIT kinase, which is implicated in various malignancies.
Case Studies
- Case Study on Antimicrobial Efficacy : A study assessed the efficacy of various derivatives against MRSA strains. The results indicated that compounds with a trifluoromethyl group exhibited significant antimicrobial activity compared to non-substituted analogs .
- Case Study on Anti-inflammatory Mechanisms : Research focused on the modulation of NF-κB signaling pathways by phenyl-substituted compounds. The study highlighted that specific substitutions could enhance or diminish anti-inflammatory responses, suggesting a tailored approach in drug design .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c1-23(2)28(26,27)15-9-5-13(6-10-15)17(25)22-11-16(24)12-3-7-14(8-4-12)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYVEVDQUSWFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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